

3-Phenylpiperazin-2-one basic chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Phenylpiperazin-2-one**

Cat. No.: **B1581277**

[Get Quote](#)

An In-Depth Technical Guide to the Core Chemical Properties of **3-Phenylpiperazin-2-one**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpiperazin-2-one is a heterocyclic organic compound featuring a core piperazine ring. It serves as a pivotal structural motif and a versatile intermediate in the field of medicinal chemistry. Its significance is primarily derived from its role as a precursor in the synthesis of a wide array of pharmacologically active molecules, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, spectroscopic characterization, reactivity, and pharmacological relevance of **3-phenylpiperazin-2-one**, offering field-proven insights for its application in research and drug development.

Introduction: The Significance of the Phenylpiperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, present in numerous approved drugs with a broad spectrum of biological activities.^[1] When combined with a phenyl group, the resulting phenylpiperazine moiety becomes a cornerstone for designing ligands that interact with various neurotransmitter receptors. **3-Phenylpiperazin-2-one** is a lactam derivative of this core structure. It is a key building block for creating compounds intended for the treatment of

neurological disorders such as depression, anxiety, and schizophrenia.[\[2\]](#) Its structural framework is particularly valuable for designing molecules that modulate serotonin and dopamine receptors, making it an indispensable tool for medicinal chemists.[\[2\]](#)

Physicochemical Properties

The inherent properties of **3-phenylpiperazin-2-one** dictate its handling, reactivity, and formulation potential. While specific experimental data for properties like melting point and solubility are not consistently reported for the parent compound, its characteristics can be inferred from its structure and data from closely related derivatives.

Table 1: Core Chemical and Physical Properties of **3-Phenylpiperazin-2-one**

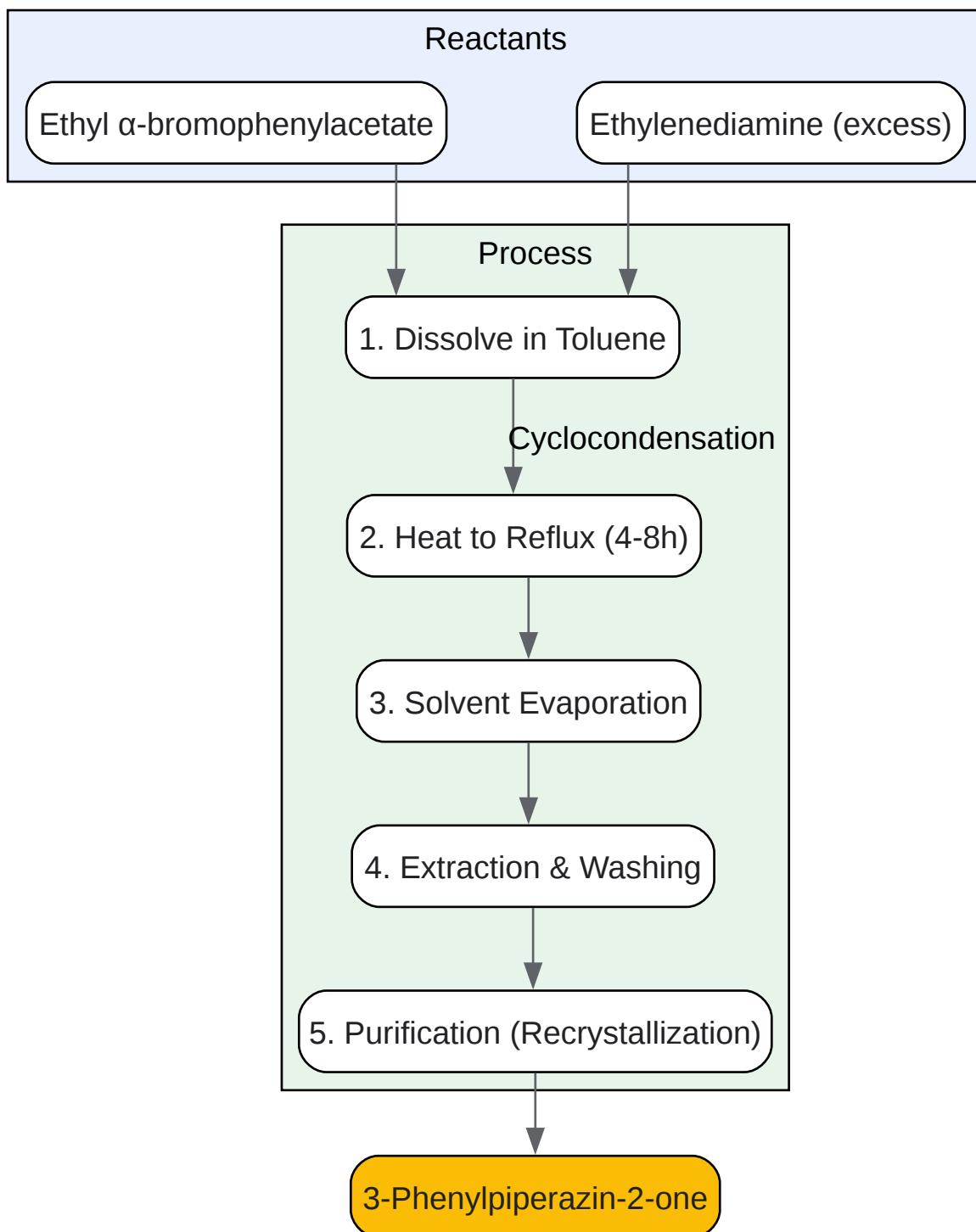
Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ N ₂ O	[2]
Molecular Weight	176.22 g/mol	[2]
CAS Number	5368-28-5	
Appearance	Typically a solid (powder or crystals)	[3]
Melting Point	Data not readily available. The related compound, 1-methyl-3-phenylpiperazine, has a melting point of 56-60 °C.	[3]
Solubility	Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water and poor solubility in nonpolar solvents like hexane.	[4] [5]
Storage	Room temperature, preferably in a cool, dark place under an inert atmosphere.	[2]

Synthesis and Mechanism

The most common and established route to **3-phenylpiperazin-2-one** involves the cyclocondensation of an α -halophenylacetic acid ester with ethylenediamine.^[6] This reaction provides a direct and efficient pathway to the core lactam structure.

Causality Behind Experimental Choices:

- Reactants: Ethyl α -bromophenylacetate is chosen as it provides the phenylacetyl backbone with a good leaving group (bromide) at the alpha position, facilitating nucleophilic attack. Ethylenediamine serves as the diamine source to form the six-membered piperazine ring.
- Reaction Control: The reaction is a classic nucleophilic substitution followed by intramolecular cyclization. Controlling temperature and reaction time is crucial to prevent the formation of polymeric byproducts, which can occur if both amine groups of ethylenediamine react intermolecularly with the ester.^[6]


Detailed Experimental Protocol: Synthesis of 3-Phenylpiperazin-2-one

This protocol is a representative methodology based on established chemical principles for this reaction class.^[6]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl α -bromophenylacetate (1.0 eq) in a suitable solvent such as toluene or ethanol.
- Addition of Ethylenediamine: Slowly add an excess of ethylenediamine (2.0-3.0 eq) to the solution at room temperature. The excess ethylenediamine acts as both a reactant and a base to neutralize the HBr formed during the reaction.
- Reflux: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

- Extraction: Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove excess ethylenediamine and its salts.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure **3-phenylpiperazin-2-one**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

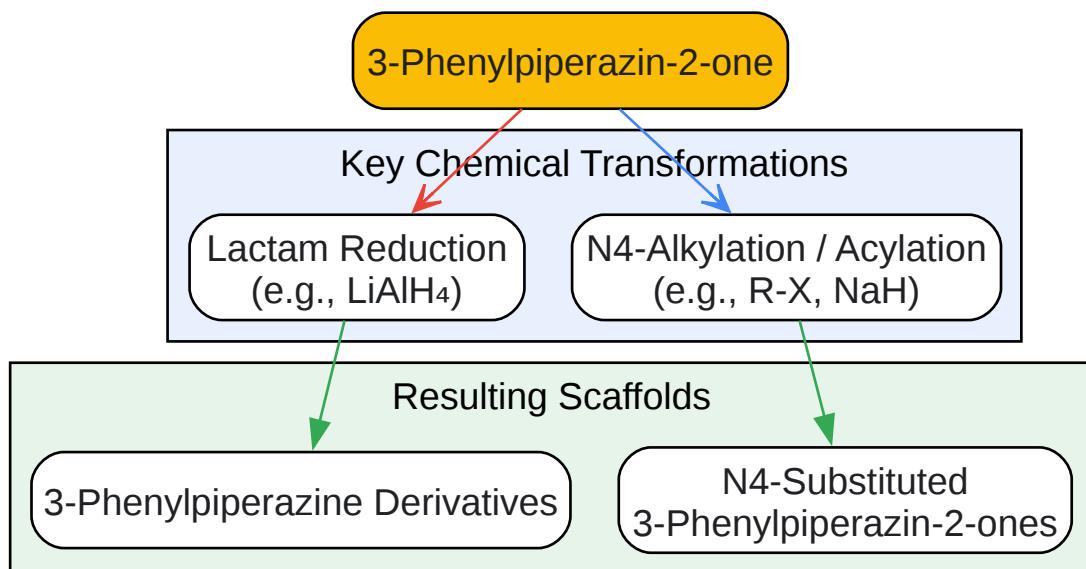
Caption: Synthesis workflow for **3-phenylpiperazin-2-one**.

Spectroscopic Characterization

Structural elucidation of **3-phenylpiperazin-2-one** and its derivatives relies on standard spectroscopic techniques. The following are the expected spectral characteristics based on its structure and data from analogous compounds.[\[6\]](#)[\[7\]](#)

- ¹H NMR (Proton Nuclear Magnetic Resonance):
 - Phenyl Protons: A multiplet in the aromatic region, typically between δ 7.20-7.50 ppm, integrating to 5 protons.
 - Methine Proton (C3-H): A singlet or a narrow multiplet around δ 4.5-4.7 ppm for the proton at the chiral center adjacent to the phenyl group and nitrogen. In the closely related 1-methyl-2-oxo-3-phenylpiperazine, this proton appears as a singlet at δ 4.58 ppm.[\[6\]](#)
 - Piperazine Protons: A series of complex multiplets between δ 3.0-3.6 ppm, integrating to 4 protons, corresponding to the two CH₂ groups of the piperazine ring.
 - Amine/Amide Protons (N-H): One or two broad singlets, which may appear over a wide range (δ 2.0-8.0 ppm) and are D₂O exchangeable, corresponding to the secondary amine (N4-H) and the amide (N1-H) protons.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 165-170 ppm. For a similar lactam, a signal was observed at 168.5 ppm.[\[7\]](#)
 - Phenyl Carbons: Multiple signals between δ 125-140 ppm. The quaternary carbon (ipso-carbon) attached to the piperazine ring will be distinct from the protonated aromatic carbons.
 - Methine Carbon (C3): A signal around δ 60-65 ppm.
 - Piperazine Carbons (C5, C6): Signals for the two methylene carbons of the piperazine ring, typically in the range of δ 40-50 ppm.
- IR (Infrared) Spectroscopy:

- N-H Stretch: A broad band in the region of $3200\text{-}3400\text{ cm}^{-1}$ corresponding to the N-H stretching of the secondary amine and amide.
- Aromatic C-H Stretch: Sharp peaks just above 3000 cm^{-1} .
- Aliphatic C-H Stretch: Peaks just below 3000 cm^{-1} (around $2850\text{-}2950\text{ cm}^{-1}$).
- C=O Stretch (Amide I band): A strong, sharp absorption band around $1640\text{-}1680\text{ cm}^{-1}$, characteristic of a cyclic lactam.[8]
- Mass Spectrometry (MS):
 - In Electrospray Ionization (ESI) mode, the compound is expected to show a prominent protonated molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 177. Fragmentation may involve cleavage of the piperazine ring.[6]


Reactivity and Applications in Synthesis

The chemical reactivity of **3-phenylpiperazin-2-one** is dominated by its lactam functionality and the secondary amine at the N4 position, making it a versatile synthetic intermediate.

Key Reactions:

- Reduction of the Lactam: The amide carbonyl can be completely reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH_4) in a solvent like tetrahydrofuran (THF). This reaction is fundamental as it converts **3-phenylpiperazin-2-one** into 3-phenylpiperazine, opening access to a different class of derivatives.[6]
- N-Alkylation/N-Acylation: The secondary amine at the N4 position is nucleophilic and can be readily functionalized via alkylation (using alkyl halides) or acylation (using acyl chlorides or anhydrides). This allows for the introduction of diverse substituents to modulate the molecule's steric and electronic properties, a key strategy in drug design.

Logical Flow of Synthetic Utility

[Click to download full resolution via product page](#)

Caption: Core reactivity pathways of **3-phenylpiperazin-2-one**.

Pharmacological Context and Structure-Activity Relationships (SAR)

The true value of **3-phenylpiperazin-2-one** lies in the pharmacological properties of the molecules derived from it. Arylpiperazine derivatives are well-known for their affinity for serotonergic (5-HT) and adrenergic (α) receptors.

- Target Affinity: Derivatives often show high affinity for the 5-HT_{1a} and α_1 receptors. The interaction is typically governed by the phenyl ring and the basic nitrogen (N4) of the piperazine core.
- Structure-Activity Relationship (SAR):
 - Substitution on the Phenyl Ring: Modifying the substitution pattern on the phenyl ring can fine-tune receptor selectivity and affinity. For instance, ortho-substituents can be favorable for affinity at both 5-HT_{1a} and α_1 receptors, while the meta position appears critical for differentiating between the two.

- **N4-Substituents:** The nature of the substituent attached to the N4 nitrogen is crucial. Long alkyl chains or bulky aromatic groups are often incorporated to bridge to other pharmacophores or to modulate the overall lipophilicity and binding mode of the ligand.
- **Piperazine Ring Conformation:** The piperazine ring acts as a constrained linker, holding the aryl group and the N4-substituent in a specific spatial orientation, which is critical for optimal receptor binding.

Conclusion

3-Phenylpiperazin-2-one is more than a simple chemical compound; it is a validated and highly valuable platform for the discovery of novel therapeutics. Its straightforward synthesis, well-defined spectroscopic signature, and versatile reactivity make it an essential tool for medicinal chemists. A thorough understanding of its core properties, as detailed in this guide, empowers researchers to rationally design and synthesize new generations of CNS-active agents with improved efficacy and selectivity.

References

- Divvela V. N. S. R., Dandala R., Handa V. K., Sivakumaran M., & Naidu A. (2006).
- Google Patents. (n.d.). A process for preparing 1-methyl-3-phenylpiperazine. (WO2004106309A1).
- ResearchGate. (n.d.). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives.
- ResearchGate. (n.d.). (PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES.
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer....
- Yeditepe Journal of Health Sciences. (n.d.). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives.
- PubChem. (n.d.). 1-Methyl-3-phenylpiperazine.
- NIST WebBook. (n.d.). Piperazine, 1-phenyl-.
- NIST WebBook. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-.
- International Journal of Pharmaceutical Sciences and Research. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
- MySkinRecipes. (n.d.). (R)-**3-Phenylpiperazin-2-one**.
- SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.

- MDPI. (2018). A Complete ^1H and ^{13}C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- ResearchGate. (n.d.). ^1H NMR spectra of (top) (3-phenyl-3,4-dihydro-2H-benzo[e]....

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Methyl-3-phenylpiperazine | 5271-27-2 [chemicalbook.com]
- 2. (R)-3-Phenylpiperazin-2-one [myskinrecipes.com]
- 3. 1-甲基-3-苯基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 5271-27-2: 1-Methyl-3-phenyl-piperazine | CymitQuimica [cymitquimica.com]
- 5. swgdrug.org [swgdrug.org]
- 6. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Phenylpiperazin-2-one basic chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581277#3-phenylpiperazin-2-one-basic-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com